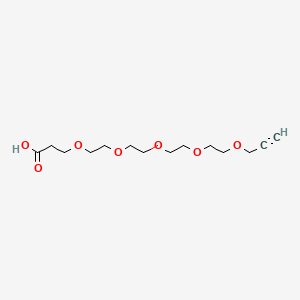

Propargyl-PEG5-acid

Descripción

Overview of Heterobifunctional Poly(ethylene glycol) (PEG) Linkers in Biomedical Research

Poly(ethylene glycol) (PEG) is a synthetic, water-soluble, and biocompatible polymer that is widely used in biomedical applications. sigmaaldrich.comscbt.com Heterobifunctional PEG linkers are a specific class of PEG derivatives that possess two different reactive functional groups at their termini. purepeg.comjenkemusa.comresearchgate.net This dual functionality allows for the precise and controlled conjugation of different molecules, such as drugs, proteins, and nanoparticles. sigmaaldrich.comjenkemusa.com

The PEG component of these linkers offers several advantages in biomedical research. It can enhance the solubility and stability of conjugated molecules, reduce their immunogenicity, and improve their pharmacokinetic profiles. sigmaaldrich.comscbt.comjenkemusa.com These properties are crucial for the development of effective and safe therapeutics and diagnostics. purepeg.comjenkemusa.com The ability to connect different biological entities with a flexible and biocompatible spacer has made heterobifunctional PEG linkers indispensable tools in areas like antibody-drug conjugates (ADCs), protein modification, and nanomedicine. purepeg.comsigmaaldrich.comjenkemusa.com

Fundamental Role of Propargyl-PEG5-Acid as a Versatile Click Chemistry Reagent

This compound is a prime example of a heterobifunctional PEG linker that plays a crucial role in "click chemistry." broadpharm.comcreative-biolabs.commedchemexpress.com Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. The propargyl group on this compound contains a terminal alkyne, which readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing azide (B81097) groups. medkoo.comcreative-biolabs.commedchemexpress.com This reaction forms a stable triazole linkage, effectively "clicking" the two molecules together. medkoo.comcreative-biolabs.comlookchem.com

The carboxylic acid end of this compound provides another point of attachment. It can react with primary amine groups, commonly found in proteins and other biomolecules, to form a stable amide bond. broadpharm.commedkoo.comcreative-biolabs.com This reaction typically requires activation with reagents like EDC or DCC. medkoo.comcreative-biolabs.com The combination of these two reactive ends allows for the sequential and controlled conjugation of different molecules, making this compound a highly versatile reagent. medkoo.comcreative-biolabs.com

Current Research Landscape and Interdisciplinary Significance of this compound

The unique properties of this compound have led to its use in a wide range of research areas, highlighting its interdisciplinary significance. In chemical biology, it is instrumental in the synthesis of bioconjugates and probes for studying biological processes. lookchem.commedchemexpress.com For instance, it has been used to create high-potency inhibitors of Galectin-3 by conjugating them to bovine serum albumin. medchemexpress.com It is also a key component in the development of PROTACs (Proteolysis Targeting Chimeras), which are emerging as a new therapeutic modality. medchemexpress.commedchemexpress.com

In materials science, this compound is used to functionalize surfaces and create advanced materials. lookchem.comchemscene.com The PEG chain can be incorporated into polymers and gels to introduce new functionalities, such as stimuli-responsive behavior and self-healing properties. lookchem.com This opens up possibilities for creating smart materials for applications in sensors, actuators, and biomaterials. lookchem.com The ability to precisely control the architecture of materials at the molecular level is a key advantage offered by reagents like this compound.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C14H24O7 | broadpharm.commedkoo.commedchemexpress.com |

| Molecular Weight | 304.34 g/mol | medkoo.commedchemexpress.comchemscene.com |

| CAS Number | 1245823-51-1 | broadpharm.commedkoo.commedchemexpress.com |

| Appearance | Colorless to light yellow liquid or solid powder | medkoo.commedchemexpress.com |

| Purity | >95% or >98% | broadpharm.commedkoo.com |

| Solubility | Soluble in water, DMSO, DCM, and DMF | broadpharm.commedkoo.com |

| Storage | -20°C, protected from light | broadpharm.commedkoo.commedchemexpress.com |

Structure

2D Structure

Propiedades

IUPAC Name |

3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O7/c1-2-4-17-6-8-19-10-12-21-13-11-20-9-7-18-5-3-14(15)16/h1H,3-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIACWQVTBMVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245823-51-1 | |

| Record name | 4,7,10,13,16-pentaoxanonadec-18-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Propargyl Peg5 Acid

Synthetic Strategies for Propargyl-PEG5-Acid and Related Alkyne-PEG-Acid Derivatives

The synthesis of propargyl-PEG-acid derivatives typically involves the modification of a polyethylene (B3416737) glycol diol. A common strategy is the desymmetrization of the PEG diol, where one hydroxyl group is converted to a propargyl ether and the other is oxidized to a carboxylic acid.

One reported method for the synthesis of similar alkyne-terminated PEG derivatives involves the reaction of a PEG diol with propargyl bromide in the presence of a strong base like sodium hydride (NaH). nih.gov This reaction introduces the propargyl group onto one of the terminal hydroxyls. The remaining hydroxyl group can then be oxidized to a carboxylic acid using various oxidizing agents.

Alternatively, a protected carboxylic acid-PEG-alcohol can be reacted with propargyl bromide, followed by deprotection of the acid group. For instance, a tert-butyl protected carboxyl group can be deprotected under acidic conditions to yield the final propargyl-PEG-acid. cd-bioparticles.net

The synthesis of heterobifunctional PEG linkers can also be achieved through the asymmetric activation of symmetrical PEGs. mdpi.com For example, monotosylation of a linear, symmetrical PEG allows for the subsequent selective conversion of the tosyl group into other functionalities, while the other hydroxyl end can be modified separately. mdpi.com

A generalized synthetic scheme is as follows:

Propargylation: Reaction of a suitable PEG precursor (e.g., HO-PEG5-COOH protected as a t-butyl ester) with propargyl bromide in the presence of a base.

Deprotection: Removal of the protecting group from the carboxylic acid moiety to yield the final this compound.

Functionalization Approaches for the Carboxylic Acid Moiety of this compound

The carboxylic acid group of this compound is a versatile handle for conjugation to amine-containing molecules, such as proteins, peptides, and small molecule drugs.

Amidation Reactions for Primary Amine Conjugation and Activation Methods

The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine is a widely used conjugation strategy. researchgate.net This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. creative-biolabs.comidosi.org

Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). medkoo.comcreativepegworks.combiochempeg.com The reaction is often performed in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable and reactive NHS ester intermediate. researchgate.netcreativepegworks.comnih.gov This two-step, one-pot reaction minimizes side reactions and improves coupling efficiency. The resulting NHS ester readily reacts with primary amines at physiological to slightly basic pH (pH 7-9) to form a stable amide linkage. idosi.orgcreativepegworks.com

| Activating Agent | Additive | Typical Reaction Conditions | Resulting Bond |

| EDC | NHS or Sulfo-NHS | Aqueous buffer, pH 7-9 | Amide |

| DCC | NHS | Organic solvent (e.g., DMF, DCM) | Amide |

Esterification and Other Carboxylic Acid-Based Transformations

While amidation is the most common, the carboxylic acid moiety can also undergo other transformations. Esterification with an alcohol can be achieved, typically under acidic conditions or using coupling agents. This can be useful for attaching molecules that contain a hydroxyl group but lack a primary amine.

The carboxylic acid can also be converted to other functional groups. For example, it can be reduced to an alcohol, though this is less common as it removes the primary conjugation handle.

Derivatization of the Propargyl Group for Expanded Linker Architectures

The terminal alkyne of the propargyl group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgnih.govwikipedia.org This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation. nih.govwikipedia.org

The versatility of the propargyl group allows for the construction of more complex and longer linkers. For instance, an azide-terminated PEG can be "clicked" onto the propargyl group of this compound to extend the PEG chain. nih.govuq.edu.au This modular approach enables the synthesis of a library of linkers with varying lengths and properties.

Design Considerations for Polyethylene Glycol Length in Propargyl-PEG-Acid Conjugates

The length of the polyethylene glycol (PEG) chain in propargyl-PEG-acid conjugates is a critical design parameter that significantly impacts the physicochemical and biological properties of the final conjugate.

Influence on Physicochemical Properties:

Solubility: Increasing the PEG length generally enhances the aqueous solubility of the conjugate, which is particularly important for hydrophobic drugs or biomolecules. mdpi.com

Hydrodynamic Size: A longer PEG chain increases the hydrodynamic radius of the conjugate. mdpi.com

Flexibility and Steric Hindrance: The length of the PEG spacer can influence the accessibility of the terminal functional groups for conjugation and the interaction of the conjugated molecule with its target. creativepegworks.com A longer, more flexible linker can reduce steric hindrance. scbt.com

Impact on Biological Properties:

Pharmacokinetics: In drug delivery, PEGylation is known to prolong the circulation half-life of therapeutic agents by reducing renal clearance and protecting them from enzymatic degradation. creativepegworks.com The length of the PEG chain can be tuned to optimize this effect. nih.gov

Immunogenicity: PEGylation can reduce the immunogenicity of protein and peptide drugs. creativepegworks.com

Targeting and Bioactivity: The PEG linker length can affect the binding affinity of a targeted ligand to its receptor. mdpi.comnih.gov Studies have shown that both short and long PEG linkers can be effective, and the optimal length is often target-dependent. nih.govresearchgate.net For instance, in some systems, longer PEG chains have been shown to improve tumor targeting and the efficacy of the encapsulated drug. nih.gov In other cases, shorter linkers have demonstrated better performance.

The selection of the PEG length, therefore, represents a crucial optimization step in the design of propargyl-PEG-acid based conjugates to achieve the desired balance of solubility, stability, and biological activity.

Click Chemistry Applications of Propargyl Peg5 Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG5-Acid

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between a terminal alkyne, such as the one in this compound, and an azide-functionalized molecule. broadpharm.comglenresearch.com This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for complex biological applications. glenresearch.com The propargyl group of this compound readily participates in CuAAC, enabling the covalent attachment of this linker to azide-containing biomolecules or surfaces. broadpharm.combroadpharm.com

The CuAAC reaction proceeds through a multi-step mechanism involving copper(I) acetylide intermediates. nih.gov The process is significantly accelerated by the copper(I) catalyst, which can increase the reaction rate by a factor of up to 107 compared to the uncatalyzed thermal reaction. beilstein-journals.org The reaction kinetics are influenced by several factors, including the concentration of the copper(I) catalyst, the nature of the solvent, and the specific structure of the alkyne and azide (B81097) reactants.

The generally accepted mechanism involves the following key steps:

Formation of a copper(I)-acetylide from the terminal alkyne of this compound and a Cu(I) source.

Coordination of the azide to the copper acetylide complex.

Cycloaddition to form a six-membered cuprated triazolide intermediate.

Protonolysis to release the 1,4-disubstituted triazole product and regenerate the active catalyst.

Studies have shown that the rate-determining step can vary depending on the reaction conditions and the ligands used. beilstein-journals.org While specific kinetic data for this compound is not extensively detailed in isolation, the kinetics for similar propargyl-PEG compounds in CuAAC reactions are well-established. For instance, research on the CuAAC reaction between propargyl amine and benzyl azide has been used to study reaction kinetics, demonstrating rapid product formation in the presence of an effective catalyst system. researchgate.net The presence of the PEG chain is not expected to significantly alter the fundamental mechanism but enhances the reagent's solubility in aqueous media commonly used for bioconjugation.

To achieve high efficiency and maintain the integrity of sensitive biomolecules, CuAAC reaction conditions must be carefully optimized. Key parameters for optimization include the copper source, the reducing agent, and the use of chelating ligands.

Copper Source and Reducing Agent: The active catalyst is the Cu(I) ion. Since Cu(I) is prone to oxidation, the reaction is often set up using a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), along with a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the most commonly used reducing agent for this purpose in bioconjugation. nih.gov

Stabilizing Ligands: Copper ions can be toxic to cells and can damage biomolecules like DNA. glenresearch.com To mitigate these effects and enhance the catalyst's efficiency, copper-chelating ligands are employed. These ligands stabilize the Cu(I) oxidation state and increase the reaction rate. Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are two of the most effective and commonly used ligands. nih.govnih.gov THPTA is particularly favored for bioconjugation due to its superior water solubility. researchgate.net

Reaction Parameters: Other factors such as pH, temperature, and reactant concentrations are also optimized. Bioconjugations are typically performed in aqueous buffers at or near physiological pH (pH 7-8). digitellinc.com Copper concentrations are generally kept in the micromolar range (50-100 µM) to ensure a sufficient reaction rate without causing significant damage to the biomolecules. nih.gov

The following table summarizes common ligands used to optimize CuAAC reactions.

| Ligand | Key Feature | Typical Application |

| TBTA (Tris(benzyltriazolylmethyl)amine) | One of the first-generation stabilizing ligands; protects Cu(I) from oxidation. | General CuAAC, particularly in organic solvents. |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | High water solubility; accelerates the reaction rate. | Aqueous bioconjugation, live-cell labeling. |

| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Shows very high activity in accelerating CuAAC, superior to THPTA in some contexts. nih.gov | Demanding bioconjugations requiring high speed and efficiency. nih.gov |

| Bathophenanthroline disulfonate | Water-soluble ligand that forms a stable complex with Cu(I), allowing for colorimetric detection. beilstein-journals.org | Bioconjugation where monitoring catalyst concentration is beneficial. |

A hallmark of the CuAAC reaction is its exceptional selectivity.

Chemoselectivity: The reaction is highly chemoselective, or bio-orthogonal. The alkyne group of this compound and the azide group of its reaction partner are essentially inert to the vast array of other functional groups present in complex biological systems, such as amines, carboxylic acids, and thiols. glenresearch.com This allows for the specific labeling of target molecules in environments as complex as cell lysates or even on the surface of living cells. researchgate.netrsc.org

Regioselectivity: The uncatalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes produces a mixture of two regioisomers: the 1,4-disubstituted and 1,5-disubstituted triazoles. nih.gov In contrast, the copper-catalyzed reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. nih.govresearchgate.net This is a direct consequence of the copper-mediated mechanism, which directs the orientation of the azide and the alkyne, ensuring a single, well-defined product structure. This high level of control is critical for creating homogeneous bioconjugates with consistent properties.

Generation and Utilization of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents from this compound

While this compound is a terminal alkyne suitable for CuAAC, it is not directly used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). SPAAC is a copper-free click chemistry reaction that relies on the high intrinsic reactivity of a strained cyclooctyne. The driving force for the reaction is the release of ring strain in the cyclooctyne upon reacting with an azide. Therefore, to be used in SPAAC, the this compound linker must first be incorporated into a strained cyclooctyne molecule.

To create a SPAAC-compatible reagent, the this compound moiety is typically attached to a pre-formed strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The most common synthetic strategy involves forming a stable amide bond between the carboxylic acid of this compound and an amine-functionalized cyclooctyne.

A general synthetic route would be:

Activation of the Carboxylic Acid: The carboxylic acid of this compound is activated using standard coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), often in the presence of an activator like N-hydroxysuccinimide (NHS) to form a more stable active ester.

Amide Bond Formation: The activated this compound is then reacted with an amine-containing strained alkyne (e.g., DBCO-amine or BCN-amine) to form a stable amide linkage.

This process effectively combines the desirable properties of the PEG linker (solubility, defined length) with the copper-free reactivity of the strained alkyne. The resulting molecule, for example, DBCO-PEG5-propargyl amide, would be a heterobifunctional linker, possessing a strained alkyne for SPAAC at one end and a terminal alkyne for CuAAC at the other. Alternatively, if the propargyl group is not desired in the final construct, a different PEG-acid linker (without the propargyl group) would be used to modify the strained alkyne.

The development of SPAAC and other copper-free click reactions has been a major breakthrough for chemical biology, particularly for applications in living systems. chempep.com The primary advantages over the copper-catalyzed reaction are:

Biocompatibility: The most significant advantage is the elimination of the cytotoxic copper catalyst. chempep.comnih.gov Copper ions can generate reactive oxygen species, leading to cellular damage and interfering with biological processes. The absence of copper makes SPAAC suitable for labeling biomolecules in live cells, tissues, and even whole organisms with minimal perturbation. pnas.org

High Selectivity: Like CuAAC, SPAAC is a bio-orthogonal reaction. The strained alkyne and azide groups react specifically with each other, even within the complex chemical environment of a living cell, minimizing off-target reactions. chempep.com

Rapid Kinetics: Modern strained alkynes, such as those with electron-withdrawing groups, exhibit reaction kinetics comparable to or even faster than CuAAC, allowing for efficient labeling within minutes on live cells. pnas.orgnih.gov This speed is crucial for studying dynamic biological processes in real time.

These advantages have made SPAAC an indispensable tool for a wide range of applications, including:

Live-Cell Imaging: Attaching fluorescent probes to biomolecules to visualize their location and dynamics within living cells. researchgate.net

In Vivo Labeling: Studying biological processes in whole organisms, such as tracking glycan trafficking. pnas.org

Drug Delivery: Constructing antibody-drug conjugates (ADCs) with precise control over the drug-to-antibody ratio. chempep.com

The following table compares key features of CuAAC and SPAAC for biological applications.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst Required | Yes (Copper (I)) | No |

| Biocompatibility | Limited due to copper cytotoxicity; requires stabilizing ligands. | High; suitable for live cells and in vivo applications. chempep.com |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |

| Reaction Rate | Fast, dependent on catalyst/ligand system. | Can be very fast, dependent on the strain and electronics of the cyclooctyne. pnas.org |

| Primary Use Case | In vitro bioconjugation, material science, fixed cells. | Live-cell imaging, in vivo labeling, dynamic studies. researchgate.netrsc.org |

Bioconjugation Strategies Employing Propargyl Peg5 Acid

Covalent Modification of Proteins and Peptides with Propargyl-PEG5-Acid

The covalent attachment of molecules like this compound to proteins and peptides, a process known as PEGylation, is a widely used technique to improve the therapeutic properties of these biomolecules. acs.orgnih.gov

Site-specific modification of proteins is crucial for creating homogeneous products with predictable properties. google.combiocompare.com This can be achieved by targeting specific amino acid residues.

N-terminal Amino Groups : The difference in the pKa values between the N-terminal α-amine (pKa ~7.6–8.0) and the ε-amine of lysine (B10760008) side chains (pKa ~10–10.2) allows for selective modification of the N-terminus under controlled pH conditions. researchgate.net

Lysine Residues : While lysine residues are abundant on protein surfaces, making them a common target for non-specific conjugation, specific lysine residues can be targeted through protein engineering. researchgate.netmdpi.com By substituting other accessible and non-essential amino acids with lysine, a specific site for conjugation can be introduced. nih.gov

Unnatural Amino Acids : A powerful method for site-specific modification involves the genetic incorporation of unnatural amino acids containing a bioorthogonal handle, such as a propargyl or azide (B81097) group. iris-biotech.denih.govmedchemexpress.com For example, incorporating an amino acid with a propargyl group allows for direct click chemistry without the need for a linker like this compound. iris-biotech.de Conversely, incorporating an azide-functionalized amino acid creates a specific target for this compound to attach to via click chemistry after the initial amine coupling. researchgate.net

Cysteine Residues : The thiol group of cysteine is highly reactive and can be a target for specific modification. google.com Engineered cysteine residues (THIOMAB™ technology) provide a specific site for conjugation. google.com

Glutamine Residues : The enzyme transglutaminase can be used to specifically link amine-functionalized molecules to the amide group of glutamine residues under mild conditions. researchgate.net

Conventional methods for conjugating molecules to proteins often result in a heterogeneous mixture of products. google.com

Lysine-based Conjugation : The most common non-specific approach targets the primary amines of lysine residues. researchgate.net Since proteins typically have multiple surface-exposed lysine residues, this method produces a mixture of conjugates with varying numbers of attached molecules and at different locations. google.com This heterogeneity can lead to products with different pharmacokinetic profiles, efficacy, and potential for immunogenicity. google.com

Carboxyl-based Conjugation : The carboxyl groups of aspartic and glutamic acid can also be targeted for conjugation using activators like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC). preprints.org However, this approach can also lead to a heterogeneous product mixture.

| Conjugation Strategy | Target Residue(s) | Key Features | Potential for Heterogeneity | References |

|---|---|---|---|---|

| Site-Specific (N-terminus) | N-terminal α-amine | Controlled pH allows for selective reaction. | Low | researchgate.net |

| Site-Specific (Engineered Residues) | Engineered Cysteine or Lysine | Precise control over conjugation site. | Low | nih.govgoogle.com |

| Site-Specific (Unnatural Amino Acids) | Incorporated unnatural amino acid with bioorthogonal handle. | Highly specific and bioorthogonal reaction. | Very Low | iris-biotech.denih.govmedchemexpress.com |

| Non-Specific (Lysine) | Multiple Lysine ε-amines | Simple and common method. | High | google.comresearchgate.net |

| Non-Specific (Carboxyl) | Aspartic and Glutamic acid carboxyl groups | Alternative to amine-based conjugation. | High | preprints.org |

The covalent attachment of PEG chains (PEGylation) can significantly impact the properties of a protein. researchgate.net

Stability : The PEG chain can act as a steric shield, protecting the protein from proteolytic degradation and reducing clearance by the immune system, which can increase its circulating half-life. researchgate.netmdpi.com The hydrophilic nature of the PEG linker can also enhance the solubility of the protein. creative-biolabs.comscbt.com

Bioactivity : The site of conjugation is critical for maintaining bioactivity. nih.govnih.gov If the modification occurs at or near the protein's active site or binding interface, it can lead to a loss of function. nih.gov Site-specific PEGylation away from these critical regions is therefore essential to preserve the protein's biological activity. nih.govnih.gov For example, a study on site-specific PEGylation of human growth hormone (hGH) demonstrated that the location of PEG attachment significantly impacted bioactivity, with some sites showing substantially improved activity over non-specific amine PEGylation. nih.gov

Functionalization of Oligonucleotides and Nucleic Acid Constructs

This compound can also be used to functionalize oligonucleotides and nucleic acid constructs, enabling their conjugation to other molecules.

Amine-Modified Oligonucleotides : The carboxylic acid of this compound can be reacted with amine-modified oligonucleotides to introduce a propargyl group. This propargyl group can then be used for click chemistry to attach other molecules, such as peptides or imaging agents. broadpharm.com

Enzymatic Incorporation : Recent advances in enzymatic DNA and RNA synthesis allow for the incorporation of modified nucleotides. biorxiv.orgnih.gov For instance, nucleotides modified with a propargyl group can be incorporated into an oligonucleotide, providing a handle for subsequent conjugation via click chemistry. biorxiv.orgnih.gov In one study, oligonucleotides with a terminal propargyl group were successfully conjugated to an azide-containing molecule. nih.gov

Solid-Phase Synthesis : During solid-phase oligonucleotide synthesis, a linker like Bis(NHS)PEG5 can be used to attach an initiator oligonucleotide to a solid support, demonstrating the utility of PEG linkers in this process. biorxiv.org

Application of this compound in Antibody-Drug Conjugate (ADC) Development

This compound is a valuable tool in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies. medchemexpress.comdcchemicals.com ADCs consist of a monoclonal antibody linked to a cytotoxic payload, and the linker plays a crucial role in the ADC's stability and efficacy. medchemexpress.combiochempeg.com

This compound is classified as a non-cleavable linker, meaning it is designed to remain intact in the bloodstream and only release the drug after the ADC is internalized by the target cancer cell and the antibody is degraded in the lysosome. creative-biolabs.commedchemexpress.comdcchemicals.com

Impact on Drug Loading and Conjugation Efficacy in ADCs

A key application involves the synthesis of ADCs targeting EphA2-positive prostate cancer cells. nih.gov In a notable study, a potent pyrrolobenzodiazepine (PBD) dimer payload was first functionalized with the this compound linker. The carboxylic acid of the linker was reacted with an amine on the PBD payload using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) as a coupling agent, yielding the payload-linker construct SG3364. nih.gov This alkyne-bearing construct was then conjugated to an anti-EphA2 antibody that had been enzymatically modified to feature azide groups on its surface glycans. nih.gov

The subsequent copper-catalyzed click reaction proceeded with high efficiency, allowing for the generation of site-specific ADCs with precisely controlled DARs. nih.gov The hydrophilic PEG5 spacer was instrumental in maintaining the solubility and monomeric state of the final ADC, even with a high drug load. Analytical characterization of the resulting ADCs confirmed the successful and efficient conjugation. nih.gov

Table 1: Analytical Data for Site-Specific ADCs Generated Using this compound Linker Construct (SG3364)

| ADC Construct | Target DAR | Measured DAR | Monomer Percentage (%) |

|---|---|---|---|

| 1C1-EndoS-GalNAz-SG3364 | 2 | 2.0 | 99.1 |

| 1C1-G0F-GalNAz-SG3364 | 4 | 3.9 | 98.6 |

Data sourced from a study on glycoengineered pyrrolobenzodiazepine ADCs. nih.gov

The results demonstrate that the use of a this compound-derived linker enables excellent conjugation efficiency, leading to the formation of homogeneous and monomeric ADCs with the desired drug loading. nih.gov This control over the DAR is crucial for producing ADCs with a consistent and predictable pharmacological profile.

Integration of this compound into Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. broadpharm.com A PROTAC consists of two ligands—one that binds the target protein and another that recruits an E3 ubiquitin ligase—joined by a chemical linker. this compound is an established PEG-based linker used in the synthesis of PROTACs. xcessbio.commedchemexpress.com

Design and Synthesis of this compound-Based PROTAC Linkers

The design of a PROTAC linker is critical to its function, as the linker's length, composition, and flexibility determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. windows.netaxispharm.com The this compound linker offers a modular approach to PROTAC synthesis. broadpharm.com Its two distinct functional ends allow for the sequential and controlled attachment of the target-binding ligand (warhead) and the E3 ligase-binding ligand. creative-biolabs.com

The synthesis strategy typically involves two key steps:

Amide Bond Formation: The carboxylic acid end of this compound is coupled to a primary or secondary amine on either the warhead or the E3 ligase ligand. This reaction is commonly facilitated by activating agents like EDCI or dicyclohexylcarbodiimide (B1669883) (DCC). creative-biolabs.com A study detailing the synthesis of the ADC payload-linker SG3364 reported a 43% yield for this type of coupling reaction over two steps. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The other component of the PROTAC (the one not yet attached to the linker) is functionalized with an azide group. The propargyl group on the linker then reacts with this azide via CuAAC to form a stable triazole ring, completing the PROTAC structure. medchemexpress.commedchemexpress.com This "click chemistry" step is known for its high efficiency, specificity, and biocompatibility.

Modulating Target Protein Degradation Through Linker Engineering

The structure of the linker is a key determinant of a PROTAC's degradation efficiency (Dmax) and potency (DC50). nih.gov Engineering the linker's length and composition can profoundly impact the stability and cooperativity of the ternary complex, and can even impart selectivity for one protein over closely related family members. nih.govfrontiersin.org

The PEG5 unit in this compound provides a linker of a specific length (approximately 18 atoms, not including the propargyl and acid extensions) and flexibility, which can be optimal for certain target-ligase pairs. Research has shown that both excessively short and long linkers can be detrimental to PROTAC activity. nih.gov A minimum linker length is often required to bridge the two proteins without steric hindrance, while overly long linkers can introduce excessive flexibility, leading to an entropic penalty that destabilizes the ternary complex. explorationpub.com

Studies comparing linkers of varying PEG lengths have demonstrated this principle:

Optimal Length: For degrading the estrogen receptor (ERα), a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy. nih.gov Similarly, for targeting tank-binding kinase 1 (TBK1), linkers between 12 and 29 atoms were effective, with a 21-atom linker showing the highest potency and efficacy. nih.govexplorationpub.com The length provided by a PEG5 linker falls within this active range.

Selectivity: Linker length can tune degradation selectivity. A PROTAC with a two-unit PEG linker was able to degrade both EGFR and HER2, but extending the linker to three PEG units resulted in a PROTAC that was selective for EGFR degradation. frontiersin.org

Non-linear Effects: The relationship between linker length and potency is not always linear. In a study on BRD4 degraders, PROTACs with 0, 4, or 5 PEG units were highly potent, whereas those with intermediate lengths of 1-2 PEG units showed significantly reduced activity. nih.gov This highlights the need to empirically determine the optimal linker for each specific biological system.

The hydrophilic and flexible nature of the PEG5 chain in this compound can facilitate the formation of productive ternary complexes, contributing to efficient protein degradation. acs.org

Table 2: Impact of Linker Length on PROTAC Degradation Efficacy

| Target Protein | Linker Composition/Length | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Reference |

|---|---|---|---|---|

| TBK1 | 21-atom (Alkyl/Ether) | 3 nM | 96% | nih.govexplorationpub.com |

| TBK1 | 29-atom (Alkyl/Ether) | 292 nM | 76% | nih.govexplorationpub.com |

| BRD4 (CRBN-based) | 0 PEG units | < 0.5 µM | Not Reported | nih.gov |

| BRD4 (CRBN-based) | 1-2 PEG units | > 5 µM | Not Reported | nih.gov |

| BRD4 (CRBN-based) | 4-5 PEG units | < 0.5 µM | Not Reported | nih.gov |

| BCR-ABL (Linker-free) | Proline only | 8 nM | 93% | nih.gov |

This table presents findings from various studies to illustrate the principle of linker-dependent degradation, and does not imply direct comparison between the different systems.

Applications in Advanced Materials and Nanotechnology

Surface Functionalization and Coating of Biomaterials and Medical Devices

The dual reactivity of propargyl-PEG5-acid makes it a valuable tool for modifying the surfaces of biomaterials and medical devices. The carboxylic acid end can be activated to react with amine groups present on the surface of a material, effectively tethering the PEG-alkyne chain. This initial modification introduces a "clickable" handle onto the surface. Subsequently, azide-containing molecules, such as targeting ligands, antimicrobial peptides, or anti-fouling agents, can be attached to the surface via the CuAAC reaction. medchemexpress.com This method allows for a modular and efficient approach to surface functionalization, enabling the creation of biocompatible and bioactive coatings. Thiol-functionalized PEG is also utilized for creating self-assembling structures on metal surfaces, such as gold. mdpi.com

Functionalization of Nanoparticles and Nanocarriers with this compound

This compound is instrumental in the surface engineering of various nanoparticles and nanocarriers for biomedical applications, including drug delivery and diagnostics. axispharm.com

This compound is used to modify the surface of polymeric nanoparticles. nih.gov The carboxylic acid can be conjugated to amine groups on the nanoparticle surface, while the propargyl group provides a site for further functionalization via click chemistry. broadpharm.com This approach allows for the attachment of various ligands to the nanoparticle surface to enhance their targeting capabilities. For instance, folic acid has been conjugated to the surface of nanoparticles to target cancer cells that overexpress the folate receptor. nih.gov This strategy of surface modification can improve the specific delivery of therapeutic agents to diseased tissues. nih.gov The synthesis of graft copolymers from a poly(γ-propargyl-l-glutamate) (PPLG) backbone and PEG side chains has been achieved through a combination of ring-opening polymerization and a CuAAC reaction. acs.org

This compound and similar PEGylated linkers are employed to modify the surface of liposomes and polymeric micelles, enhancing their utility in targeted drug delivery. mdpi.comaxispharm.com The PEG chain in these linkers helps to create a "stealth" effect, reducing recognition by the immune system and prolonging circulation time. nih.govnih.gov The terminal functional groups, such as the propargyl group on this compound, enable the attachment of targeting moieties like peptides or antibodies. nih.govnih.gov For example, polymeric micelles have been decorated with the GE11 peptide to target the epidermal growth factor receptor (EGFR) on cancer cells. nih.gov The density of the targeting ligand and the length of the PEG chain can be optimized to maximize binding affinity and cellular uptake. nih.govnih.gov

Table 1: Examples of Nanoparticle Functionalization using PEG Linkers

| Nanocarrier | Targeting Ligand | PEG Linker Type | Therapeutic/Imaging Agent | Target |

|---|---|---|---|---|

| Polymeric Nanoparticles | Folic Acid | Propargyl-PEG | Doxorubicin | Folate Receptor |

| Polymeric Micelles | GE11 Peptide | PEO-b-PCL | Cy5.5 | EGFR |

| Liposomes | PR_b Peptide | PEG-DSPE | 5-Fluorouracil | α5β1 Integrin |

PEGylation, the process of attaching PEG chains to nanoparticles, significantly impacts their pharmacokinetic and biodistribution profiles. nih.govrsc.orgacs.orgmdpi.com The hydrophilic PEG layer creates a steric barrier that reduces protein adsorption (opsonization) and minimizes uptake by the reticuloendothelial system (RES), particularly the liver and spleen. nih.govacs.org This leads to a longer circulation half-life in the bloodstream, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect. rsc.orgacs.org

The density and molecular weight of the PEG chains are critical parameters. nih.govacs.org Higher PEG density generally leads to prolonged circulation and reduced clearance. nih.govacs.org However, very high PEG density can sometimes hinder the interaction of targeting ligands with their receptors. nih.gov Studies have shown that increasing PEG density can shift nanoparticle accumulation from the liver to the spleen. acs.org Furthermore, the uniformity of the PEG chains plays a role; monodisperse PEG-grafted nanoparticles have been shown to have longer blood circulation and better tumor accumulation compared to those with polydisperse PEG. rsc.org

Table 2: Effect of PEGylation on Nanoparticle Properties

| Property | Effect of Increased PEGylation | Research Finding | Citation |

|---|---|---|---|

| Blood Circulation Half-Life | Increased | PEGylation can increase circulation half-life by over 17-fold. | acs.org |

| Clearance | Decreased | A 136-fold decrease in clearance was observed with PEGylation. | acs.org |

| Protein Adsorption | Decreased | Uniform PEG layers lead to lower protein adsorption. | rsc.org |

| RES Uptake | Decreased | Higher PEG density reduces uptake by the liver and spleen. | nih.govacs.org |

| Tumor Accumulation | Increased | Enhanced circulation leads to greater tumor accumulation. | rsc.org |

Engineering of Hydrogel Systems Using this compound

This compound and similar alkyne-functionalized PEGs are valuable components in the engineering of hydrogels for biomedical applications such as tissue engineering and drug delivery. nih.govaxispharm.com

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. The properties of a hydrogel are largely determined by the crosslinking mechanism used to form the network. This compound enables the formation of hydrogels through "click" chemistry. mdpi.com

The primary crosslinking mechanism involving this compound is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the propargyl groups on the PEG chains react with azide-functionalized molecules or polymers to form stable triazole linkages. This method is highly efficient and orthogonal, meaning it does not interfere with most biological functional groups.

Another important click chemistry reaction for hydrogel formation is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst, making it suitable for in vivo applications. mdpi.com

The mechanical properties of the resulting hydrogel, such as stiffness, can be tuned by controlling the crosslinking density. For example, in one study, the use of a peptide nucleic acid duplex crosslinker in a self-assembling peptide hydrogel system resulted in a ~100% increase in mechanical stiffness. nih.gov While a PEG5 linker was found to sometimes lead to non-specific aggregation in this specific system, it highlights the principle of tuning mechanical properties through crosslinker design. nih.gov In another instance, crosslinking hyaluronic acid hydrogels with a tetra-azide PEG via CuAAC led to a significant increase in the Young's modulus from 2.5 kPa to 12.3 kPa.

Development of Stimuli-Responsive Hydrogel Architectures

The integration of this compound into advanced polymer science has paved the way for the creation of sophisticated stimuli-responsive hydrogels, often referred to as "smart" materials. These hydrogels are three-dimensional (3D) polymeric networks capable of undergoing significant, reversible changes in their physical or chemical properties in response to specific external triggers. mdpi.comchobotix.cz The unique bifunctional nature of this compound, which features a terminal alkyne group for covalent cross-linking and a carboxylic acid group for functionalization, makes it an invaluable component in designing these dynamic architectures. creative-biolabs.commedchemexpress.com

The propargyl group is primed for participation in highly efficient and specific "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). creative-biolabs.comrsc.org These reactions allow for the formation of stable, cross-linked hydrogel networks under mild conditions. rsc.org The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and biocompatibility of the resulting material, while the terminal carboxylic acid can be conjugated with various molecules to introduce specific functionalities or sensitivities. creative-biolabs.comsigmaaldrich.com

pH-Responsive Hydrogels

Hydrogels that respond to changes in environmental pH can be engineered by incorporating ionizable functional groups. mdpi.com While the carboxylic acid of this compound itself can be ionized, it is more commonly used as a conjugation point. For instance, it can be reacted with amine-containing monomers or polymers that have pH-sensitive characteristics. creative-biolabs.com A common strategy involves creating an interpenetrating polymer network (IPN) where a neutral or thermo-responsive polymer is interlaced with a pH-responsive polymer like poly(methacrylic acid) (PMAA) or poly(acrylic acid) (PAA). mdpi.commdpi.com In such systems, the this compound can act as a cross-linker for one of the networks.

The mechanism of response is based on the protonation and deprotonation of acidic or basic groups within the polymer network. mdpi.com At low pH, acidic groups are protonated, leading to a collapsed hydrogel state. As the pH increases above the acid's pKa, these groups deprotonate, causing electrostatic repulsion between the polymer chains, which in turn leads to significant swelling as the network absorbs water. mdpi.comrsc.org This behavior is critical for applications like site-specific drug delivery, particularly for targeting the intestinal tract. mdpi.commdpi.com

Thermo-Responsive Hydrogels

Temperature is another key stimulus used to control hydrogel properties. chobotix.cz this compound is instrumental in cross-linking thermo-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAAm), to form robust hydrogel networks. mdpi.comrsc.org PNIPAAm-based hydrogels are known for exhibiting a lower critical solution temperature (LCST), typically around 32°C, close to physiological temperature. chobotix.cz Below the LCST, the hydrogel is in a swollen, hydrophilic state; above it, the polymer chains undergo a conformational change, becoming hydrophobic and expelling water, which causes the hydrogel to shrink. mdpi.comnih.govnih.gov

Interactive Table: Research Findings on Stimuli-Responsive Hydrogels with PEG Linkers

| Hydrogel System | Stimulus | Key Research Finding | Reference |

| Poly(N-isopropylacrylamide) (PNIPAAm) / Poly(ethylene glycol) diacrylate (PEG-DA) | Temperature | The hydrogel exhibits a lower critical solution temperature (LCST) of approximately 32°C. The addition of the PEG-DA cross-linker results in a more homogeneous pore structure. | nih.gov |

| PNIPAAm / PEG-DA | Temperature | Protein release from the hydrogel was significantly higher at 37°C (67% release) compared to 23°C (44% release) after 48 hours, demonstrating thermo-responsive release. | nih.gov |

| Poly(methacrylic acid) (PMAA) / Poly(N,N-dimethylacrylamide) (PDMAM) | pH | IPN hydrogels showed a 1.5 to 2.5-fold increase in their equilibrium swelling ratio at a pH above 5, making them suitable for intestine-targeted delivery. | mdpi.com |

| Chitosan (B1678972) / Poly(ethylene glycol) (PEG) | Temperature | PEG-grafted chitosan hydrogels demonstrated sustained drug release, with gelation possible at physiological pH values. | mdpi.com |

| Alkyne-PEG / Azide-functionalized polymers | UV Light / Copper Catalyst | Photoinitiated copper-catalyzed azide-alkyne cycloaddition (CuAAC) was used to create spatially patterned hydrogels, demonstrating spatiotemporal control over gelation. | rsc.orgacs.org |

Enzyme-Responsive Hydrogels

Harnessing biological cues for hydrogel actuation represents a more advanced level of "smart" material design. Enzyme-responsive hydrogels are created to respond to the presence and activity of specific enzymes, which are often dysregulated in disease states. acs.org this compound is a key enabler in these systems. Its terminal carboxylic acid can be used to anchor enzyme-cleavable peptide sequences to the polymer backbone. rsc.org

The general design involves cross-linking multi-armed PEG polymers, functionalized with propargyl groups, with polymers or peptides containing azide (B81097) groups through click chemistry. rsc.org Within this structure, a specific peptide sequence that is a substrate for a target enzyme (e.g., a matrix metalloproteinase, MMP) is incorporated. rsc.org In the presence of the target enzyme, the peptide cross-links are cleaved, leading to the degradation of the hydrogel network and the release of any encapsulated cargo. nih.gov This approach allows for highly specific material degradation triggered by the local biochemical environment. acs.org

Advanced Research Applications and Methodological Considerations

Development of Molecular Probes and Biosensors Utilizing Propargyl-PEG5-Acid

This compound serves as a critical linker in the construction of sophisticated molecular probes and biosensors. Its utility stems from its ability to connect a biomolecule-targeting moiety to a reporter molecule, such as a fluorescent dye or a quantum dot, through stable covalent bonds. axispharm.combroadpharm.com

The primary strategy for developing fluorescent probes using this compound involves a two-step process. First, the carboxylic acid end of the linker is reacted with a primary amine on a targeting molecule, such as an antibody or a peptide, to form a stable amide bond. creative-biolabs.com This reaction often requires activation of the carboxylic acid using reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI). nih.gov

Subsequently, the terminal alkyne group is available for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". creative-biolabs.com This reaction allows for the attachment of an azide-modified fluorescent dye. The versatility of this approach permits the use of a wide array of fluorescent reporters. axispharm.com For instance, pyrene-labeled PEG linkers containing a propargyl group are used for creating fluorescent probes for biomolecule conjugation. broadpharm.com Similarly, BDP FL-PEG5-propargyl, a derivative of the BODIPY FL dye, incorporates a propargyl group for site-specific conjugation via click chemistry, making it suitable for labeling antibodies and other proteins. medkoo.com The hydrophilic PEG spacer in these constructs also helps to increase the water solubility of the final probe. broadpharm.commedkoo.com

| Probe Component | Linker Used | Chemistry | Application |

| Targeting Moiety (e.g., Antibody) | This compound | Amide bond formation (EDCI) | Binds to a specific biological target |

| Fluorescent Reporter (e.g., Azide-Dye) | This compound | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Provides a detectable signal |

The molecular probes synthesized using this compound are extensively used in cellular imaging to visualize the localization and dynamics of specific biomolecules within living cells. axispharm.commedkoo.com For example, fluorescently labeled antibodies can track the distribution of their target antigens on the cell surface or within intracellular compartments.

In diagnostics, these probes can be employed in techniques like flow cytometry and fluorescence microscopy to identify and quantify cells expressing a particular marker. The high specificity of the antibody-antigen interaction, combined with the stable and specific linkage provided by this compound, ensures a high signal-to-noise ratio, which is critical for accurate diagnostic assays. The use of PEGylated fluorescent dyes can also enhance in vivo imaging experiments. thermofisher.com

Strategies for Controlled Release Systems and Drug Delivery Vehicles

This compound is a key component in the development of advanced drug delivery systems, particularly in the field of antibody-drug conjugates (ADCs). xcessbio.comfujifilm.com ADCs are designed to deliver potent cytotoxic drugs directly to cancer cells, thereby minimizing off-target toxicity. fujifilm.com

The linker plays a crucial role in the ADC's stability and efficacy. In a typical ADC synthesized using this compound, the carboxylic acid end is conjugated to the cytotoxic drug. nih.gov The propargyl group is then used to attach this drug-linker complex to an azide-modified antibody. nih.gov This site-specific conjugation, often achieved through glycoengineering of the antibody to introduce azide (B81097) functionalities, results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR). nih.gov Research has shown that PEG5-based compounds can achieve over 95% conjugation efficiency in click chemistry reactions.

The PEG spacer in the linker enhances the solubility and pharmacokinetic properties of the ADC. preprints.org Furthermore, this compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that induce the degradation of specific proteins. xcessbio.com

| Component | Function |

| Antibody | Targets a specific antigen on cancer cells. |

| This compound (Linker) | Connects the antibody to the cytotoxic drug. |

| Cytotoxic Drug | Kills the target cancer cell. |

Analytical Methodologies for Characterization of this compound Conjugates

The successful synthesis and purification of this compound conjugates require robust analytical techniques to ensure their identity, purity, and homogeneity.

A combination of spectroscopic and chromatographic methods is employed for the characterization of these conjugates.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are essential for confirming the molecular weight of the conjugate and verifying the successful attachment of the linker and payload. nih.govresearchgate.net This is particularly important for determining the drug-to-antibody ratio in ADCs. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the chemical structure of the linker and its conjugates, ensuring that the covalent linkages have formed as expected. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for assessing the purity of the conjugate and separating it from unreacted starting materials and byproducts. nih.govresearchgate.net The hydrophobicity of the PEG chain can influence the retention time, and methods are often optimized to achieve good separation. beilstein-journals.org

Size Exclusion Chromatography (SEC): SEC is used to analyze the aggregation state of antibody conjugates, ensuring that the conjugation process has not induced unwanted protein aggregation. nih.gov

Hydrophobic Interaction Chromatography (HIC): HIC is another chromatographic technique used to determine the drug-to-antibody ratio and assess the homogeneity of the ADC preparation. nih.gov

Determining the efficiency and site-specificity of the conjugation reaction is critical for producing well-defined and reproducible bioconjugates.

Conjugation Efficiency: The efficiency of the conjugation reaction can be quantified using techniques like LC/MS and RP-HPLC by comparing the peak areas of the conjugated and unconjugated species. nih.gov As mentioned, PEG5-based linkers have demonstrated high conjugation efficiencies, often exceeding 95%.

Site Specificity: For ADCs, ensuring that the drug is attached to a specific site on the antibody is crucial for obtaining a homogeneous product with predictable properties. francebiotechnologies.fr Mass spectrometry is a key tool for confirming site-specificity. By digesting the ADC into smaller peptide fragments and analyzing them by MS/MS, the exact amino acid residues that have been modified can be identified. nih.gov

Computational Modeling and Simulation of this compound Conjugates

Computational modeling and molecular simulation have become indispensable tools for predicting and understanding the behavior of complex molecular systems, including those involving this compound conjugates. These in silico approaches provide molecular-level insights into the conformational dynamics, interaction profiles, and physicochemical properties of these conjugates, which are often difficult to ascertain through experimental methods alone. Techniques such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations are prominently used to guide the rational design and optimization of novel therapeutics and biomaterials. beilstein-journals.orgmdpi.com

Molecular Dynamics (MD) simulations, in particular, are well-suited for studying the flexible nature of the polyethylene (B3416737) glycol (PEG) chain in this compound. mdpi.com These simulations can model the conjugate's behavior in various environments, such as in aqueous solution or interacting with biological macromolecules like proteins. mdpi.comnih.gov By simulating the atomic motions over time, researchers can analyze the conformational ensemble of the PEG linker, its hydrodynamic radius, and its influence on the conjugated cargo. mdpi.comcsic.es

The choice of the simulation's resolution, from all-atom (AA) to coarse-grained (CG) models like the MARTINI force field, allows for a balance between computational detail and efficiency. mdpi.com CG simulations are particularly useful for studying large-scale phenomena, such as the self-assembly of PEGylated nanoparticles or the interaction of conjugates with cell membranes, over longer timescales. mdpi.com

A practical application of MD simulation was demonstrated in the study of a metal-organic polyhedron (MOP) functionalized with a related linker, biotin-PEG5-azide, via click chemistry. The simulation provided detailed structural information in a solvated state. csic.es

Table 1: Simulated Properties of a Biotin-PEG5 Functionalized Metal-Organic Polyhedra (MOP)

| Parameter | Value | Method | Source |

|---|---|---|---|

| Equilibrium Structure | Snapshot of solvated structure obtained | Molecular Dynamics (MD) | csic.es |

| Calculated Hydrodynamic Radius | 2.5 nm | DOSY NMR & MD Simulation | csic.es |

Quantum mechanics methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound and its conjugates. beilstein-journals.orgresearchgate.net DFT calculations can determine properties like molecular orbital energies (e.g., HOMO and LUMO) and electrostatic charge distributions. beilstein-journals.org This information is critical for understanding the reactivity of the terminal propargyl and carboxylic acid groups. For instance, DFT has been used to study the LUMO and electrostatic charges of PEG-linked thalidomide (B1683933) derivatives to understand reaction byproducts. beilstein-journals.org Such calculations can also clarify the electrophilicity of the propargyl carbons, which is fundamental to their role in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net

Furthermore, computational tools are used to predict key physicochemical properties that are relevant for analytical characterization and drug development. Predictive models can estimate values such as the collision cross-section (CCS), which is a critical parameter in ion mobility-mass spectrometry. uni.lu These predictions help in identifying and characterizing novel conjugates.

Table 2: Predicted Collision Cross Section (CCS) for this compound

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]+ | 305.15948 | 165.5 | uni.lu |

| [M+Na]+ | 327.14142 | 171.8 | uni.lu |

| [M+NH4]+ | 322.18602 | 165.6 | uni.lu |

| [M+K]+ | 343.11536 | 165.0 | uni.lu |

| [M-H]- | 303.14492 | 153.7 | uni.lu |

Future Directions and Translational Potential of Propargyl Peg5 Acid Research

Emerging Applications in Precision Medicine and Targeted Therapeutics

The versatility of propargyl-PEG5-acid has made it an integral component in the development of sophisticated, targeted therapeutic strategies. Its primary role as a heterobifunctional linker enables the precise connection of targeting moieties to potent payloads, a cornerstone of precision medicine.

Beyond ADCs, this compound is crucial for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . medchemexpress.comtargetmol.commedchemexpress.com PROTACs represent a paradigm shift in pharmacology, moving from occupancy-based inhibition to event-driven protein degradation. medchemexpress.com These molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker like this compound. targetmol.commedchemexpress.com By bringing the target protein into proximity with the E3 ligase, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers the potential to target proteins previously considered "undruggable."

Furthermore, research is expanding into Peptide-Drug Conjugates (PDCs) , which are viewed as a next-generation targeted therapeutic platform. PDCs utilize peptides as targeting ligands, which offer advantages such as smaller size and better tissue penetration compared to antibodies. this compound is an ideal linker for creating PDCs, connecting targeting peptides to various therapeutic payloads, including chemical drugs and protein-based therapeutics.

| Therapeutic Modality | Role of this compound | Mechanism of Action | Potential Advantage | Reference |

|---|---|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Non-cleavable linker connecting antibody to cytotoxic drug. | Delivers a potent drug directly to a target cell (e.g., cancer cell), minimizing systemic exposure. | Increased therapeutic window; targeted cell killing. | medchemexpress.commedchemexpress.com |

| PROteolysis TArgeting Chimeras (PROTACs) | PEG-based linker connecting a target protein ligand to an E3 ligase ligand. | Induces proximity between a target protein and an E3 ligase, leading to ubiquitination and degradation of the target. | Ability to target "undruggable" proteins; catalytic mode of action. | medchemexpress.comtargetmol.commedchemexpress.com |

| Peptide-Drug Conjugates (PDCs) | Linker connecting a targeting peptide to a therapeutic payload. | Utilizes a peptide to guide a drug to a specific receptor or cell type. | Enhanced cell permeability and tissue penetration compared to ADCs. |

Challenges and Opportunities in the Scale-Up and Clinical Translation of this compound-Based Conjugates

While the applications of this compound are promising, the path from laboratory synthesis to clinical use is fraught with challenges, many of which are common to all PEGylated therapeutics. fao.orgnih.govresearchgate.net A primary hurdle is the scale-up of production while maintaining high purity and batch-to-batch consistency. researchgate.net The quality of the starting PEG material is critical, as impurities can affect the final conjugate's efficacy and safety. researchgate.net

Another significant challenge is the potential for immunogenicity . nih.gov The immune system can generate anti-PEG antibodies, which may lead to the accelerated blood clearance of the PEGylated conjugate, reducing its therapeutic efficacy and potentially causing adverse effects. nih.gov This "PEG immunogenicity" is a critical consideration in the long-term clinical development of any PEG-containing therapeutic.

The regulatory landscape for complex biologics like ADCs and PROTACs is also demanding, requiring extensive characterization and validation, which contributes to high development costs. jbclinpharm.org

Despite these challenges, there are substantial opportunities. The technology of PEGylation is well-established, with over 30 PEGylated drugs approved by the FDA, providing a strong precedent for regulatory acceptance. fao.orgnih.govresearchgate.net The proven ability of PEGylation to improve a drug's solubility, extend its circulation half-life, and reduce its immunogenicity offers a clear advantage in drug development. fao.orgjbclinpharm.orgnih.gov For this compound, the opportunity lies in leveraging its specific functionalities to create next-generation conjugates that offer superior targeting and efficacy, potentially justifying the investment required for clinical translation.

| Factor | Description | Reference |

|---|---|---|

| Challenge: Manufacturing and Scale-Up | Ensuring high purity and consistency of the this compound linker and the final conjugate during large-scale production is complex and costly. | researchgate.net |

| Challenge: Immunogenicity | The potential for patients to develop anti-PEG antibodies can lead to accelerated clearance and reduced efficacy of the therapeutic conjugate. | nih.gov |

| Challenge: Regulatory Hurdles | Complex conjugates face a rigorous and expensive regulatory approval process requiring extensive characterization and validation. | jbclinpharm.org |

| Opportunity: Established Precedent | With numerous PEGylated drugs already on the market, there is a clear regulatory pathway and acceptance of the core technology. | fao.orgnih.govresearchgate.net |

| Opportunity: Improved Pharmacokinetics | The PEG spacer reliably enhances solubility, stability, and circulation time, improving the overall performance of the parent drug. | fao.orgjbclinpharm.orgnih.gov |

| Opportunity: Enabling Advanced Therapies | The specific bifunctionality of this compound is key to developing innovative and highly targeted therapies like PROTACs and PDCs. | medchemexpress.com |

Integration with Novel Bioorthogonal Chemistries and Multifunctional Systems

The propargyl group of this compound is central to its utility, making it a prime substrate for bioorthogonal chemistry . The most common reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms a stable triazole linkage with azide-containing molecules. creative-biolabs.combroadpharm.commedchemexpress.com

Future research is focused on integrating this linker with more advanced bioorthogonal reactions. A key development is the use of strain-promoted azide-alkyne cycloaddition (SPAAC) . nih.govmdpi.com This reaction uses strained alkynes, such as dibenzocyclooctyne (DBCO), and does not require a cytotoxic copper catalyst, making it an excellent choice for in vivo applications, including live-cell imaging and the synthesis of therapeutics inside living organisms. nih.govmdpi.com this compound can be readily adapted for these systems, for example by being conjugated to a molecule that is then reacted with a strained-alkyne-bearing partner.

The bifunctional nature of this compound inherently lends itself to the creation of multifunctional systems . By providing two distinct chemical handles—the alkyne and the carboxylic acid—it allows for the orthogonal assembly of complex molecular architectures. creative-biolabs.commedkoo.com This is the principle behind its use in ADCs and PROTACs, which combine targeting, linking, and effector functions in a single molecule. medchemexpress.comtargetmol.com Future directions will likely involve the creation of even more complex systems, such as nanoparticles or liposomes decorated with multiple functionalities. For example, a nanocarrier could be functionalized using this compound to attach both a targeting ligand (e.g., an antibody fragment) and an imaging agent, creating a "theranostic" system for simultaneous diagnosis and therapy.

Prospects for Next-Generation Drug Discovery and Biomedical Innovation

This compound is set to be a key enabling tool in the next wave of drug discovery and biomedical innovation. Its role in PROTACs is particularly significant, as targeted protein degradation is one of the most exciting new modalities in drug development. medchemexpress.com This technology opens up a vast new landscape of potential drug targets that were previously inaccessible to traditional small-molecule inhibitors.

The continued development of PDCs also represents a major growth area. As our understanding of peptide-receptor interactions deepens, PDCs offer a highly versatile platform for targeted therapy in oncology, metabolic disorders, and infectious diseases. The flexible and biocompatible nature of the this compound linker is well-suited to optimizing the performance of these conjugates.

Looking further ahead, this compound could be integrated into emerging therapeutic platforms such as mRNA-based therapies and molecular glues . The success of PEGylated lipid nanoparticles in COVID-19 vaccines has highlighted the potential of PEG linkers in nucleic acid delivery. researchgate.net this compound could be used to attach targeting ligands to these nanoparticles, directing mRNA or siRNA payloads to specific cell types. uni-muenchen.de Molecular glues, which induce or stabilize protein-protein interactions, are another frontier where the precise linking capabilities afforded by this compound could be instrumental in designing novel therapeutic agents. The development of stimuli-responsive or "smart" drug delivery systems, which release their payload in response to specific microenvironmental cues like pH, is another area where this versatile linker will find application. nih.gov

Q & A

Q. What is the molecular structure and key physicochemical properties of propargyl-PEG5-acid?

this compound consists of a propargyl group (-C≡CH), a pentameric ethylene glycol (PEG5) spacer, and a terminal carboxylic acid (-COOH). Key properties include:

- CAS Number : 1245823-51-1

- Molecular Formula : C₁₄H₂₄O₇

- Molecular Weight : 304.34 g/mol

- Solubility : Highly water-soluble due to PEG5, with pH-dependent behavior of the carboxylic acid group .

- Applications : Used in bioconjugation (e.g., click chemistry) and drug delivery systems .

Methodological Note : Characterize purity using NMR (¹H, ¹³C) and mass spectrometry (ESI-MS or MALDI-TOF). Validate solubility via dynamic light scattering (DLS) at varying pH .

Q. How should this compound be synthesized and purified for reproducible research outcomes?

Synthesis involves coupling propargylamine with PEG5-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/NHS). Critical steps:

- Purification : Use size-exclusion chromatography (SEC) or dialysis (MWCO 500 Da) to remove unreacted reagents .

- Characterization : Confirm structure via FT-IR (C≡C stretch at ~2100 cm⁻¹) and quantify acid content via titration .

- Storage : Store at -20°C under inert gas to prevent oxidation of the propargyl group .

Reference : Follow protocols for PEG-based compound synthesis in and to ensure reproducibility .

Q. What analytical techniques are essential for validating the identity of this compound?

- NMR Spectroscopy : Identify propargyl protons (δ 2.2–2.4 ppm) and PEG backbone signals (δ 3.5–3.7 ppm) .

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 305.34) .

- HPLC : Use reverse-phase C18 columns with UV detection (210 nm) to assess purity (>95%) .

Troubleshooting : If NMR shows impurities, repeat SEC purification. For inconsistent MS results, optimize ionization conditions (e.g., matrix choice in MALDI) .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency of this compound in click chemistry reactions?

Key parameters for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

- Molar Ratio : Use 1:1.2 (this compound : azide) to minimize unreacted PEG .

- Catalyst : Optimize CuSO₄/sodium ascorbate concentrations (e.g., 1 mM CuSO₄, 5 mM ascorbate) .

- Reaction Time : Monitor via TLC or HPLC; typically 12–24 hours at 25°C .

Validation : Quantify conjugation yield using UV-Vis (azide quenching at 280 nm) or fluorescence labeling .

Q. How should researchers address contradictions in characterization data (e.g., NMR vs. MS) for this compound derivatives?

- Step 1 : Repeat experiments under standardized conditions (e.g., solvent, temperature) .

- Step 2 : Cross-validate with alternative techniques (e.g., IR for functional groups, SEC for molecular weight distribution) .

- Step 3 : Compare with literature data for PEG5-based analogs (e.g., PEG6-acid in ) to identify systematic errors .

Case Study : If MS shows higher MW than expected, check for sodium adducts or solvent clusters in ESI-MS .

Q. What is the impact of PEG chain length (e.g., PEG5 vs. PEG6) on the biological stability of propargyl-PEG-acid conjugates?

- Hydrophilicity : Longer PEG chains (e.g., PEG6) enhance solubility but may reduce cellular uptake .

- In Vivo Stability : Shorter PEGs (e.g., PEG5) degrade faster in acidic environments (e.g., tumor microenvironments) .

Experimental Design :

- Compare hydrolysis rates at pH 5.0 (simulating lysosomes) vs. pH 7.4 (bloodstream) using LC-MS .

- Assess pharmacokinetics in murine models with PEG5- and PEG6-conjugated drugs .

Q. How can researchers ensure reproducibility in this compound-based drug delivery studies?

- Documentation : Report exact PEG molecular weight (e.g., 304.34 g/mol) and polydispersity index (PDI < 1.1) .

- Batch Consistency : Use SEC to verify identical elution profiles across batches .

- Negative Controls : Include unconjugated PEG5-acid to rule out nonspecific effects .

Guideline : Follow NIH preclinical reporting standards () for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.